SB-429201 Exhibits Isoform-Selective Potency for HDAC1 Compared to HDAC3 and HDAC8
SB-429201 demonstrates at least a 20-fold selectivity for HDAC1 inhibition over the class I isoforms HDAC3 and HDAC8 [1][2]. This level of selectivity is critical for distinguishing the compound from non-selective, first-generation HDAC inhibitors and for probing HDAC1-specific biology.
| Evidence Dimension | Selectivity Ratio (IC50 Fold-Difference) |
|---|---|
| Target Compound Data | ≥20-fold selectivity for HDAC1 over HDAC3 and HDAC8 |
| Comparator Or Baseline | Pan-HDAC inhibitors (e.g., Vorinostat) exhibit no significant selectivity between class I isoforms (baseline ratio ~1) |
| Quantified Difference | ≥20-fold selectivity for SB-429201 vs. non-selective (~1-fold) for pan-inhibitors |
| Conditions | In vitro enzymatic inhibition assays using recombinant HDAC isoforms |
Why This Matters
This isoform-selectivity allows researchers to attribute observed biological effects specifically to HDAC1 inhibition, which is not possible with pan-HDAC inhibitors.
- [1] Glpbio. SB-429201 Datasheet. CAS 1027971-34-1. View Source
- [2] Table 1. Inhibitor Selectivity for HDAC Isoforms. PMC2593472. View Source
